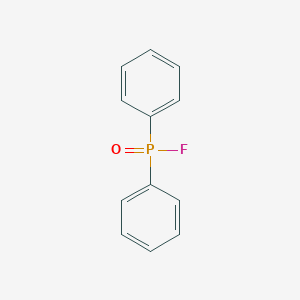

Phosphinic fluoride, diphenyl-

Description

Historical Contexts of Organophosphorus(V) Fluoride (B91410) Synthesis

The journey into the synthesis of organophosphorus(V) fluorides is a compelling narrative that began in the early 20th century. A pivotal moment arrived in the 1930s when fluorine became more accessible for chemical synthesis. mdpi.com The German scientist Willy Lange, along with his graduate student Gerda von Krueger, were pioneers in this field. In 1932, they were the first to synthesize organophosphorus compounds containing a phosphorus-fluorine (P-F) bond, specifically monofluoroesters of phosphoric acid like O,O-diethyl fluorophosphate (B79755) and O,O-dimethyl fluorophosphate. mdpi.comnih.gov During their work, they noted the toxic effects of the vapors, a characteristic that would shadow this class of compounds for decades. nih.gov

The synthesis of these compounds built upon earlier foundational work in organophosphorus chemistry. For instance, the synthesis of methylphosphonic acid dichloride by von Hofman in 1873 was a key step toward creating alkylphosphonic acid derivatives. mdpi.com The work of Michaelis in 1898 on the reactions of trialkyl phosphites also contributed to the growing understanding of phosphorus-carbon bond formation. mdpi.com

Throughout the mid-20th century, the development of organophosphorus(V) fluorides was heavily influenced by their application as highly toxic nerve agents, a dark chapter in their history. nih.govclaremont.edu This association often overshadowed their potential for other applications. However, the inherent reactivity of the P-F bond also led to their use in other areas, such as pharmaceuticals. claremont.edu The development of new synthetic methods has been crucial for overcoming the challenges associated with handling these reactive compounds and for steering their application towards constructive scientific endeavors. nih.gov

Significance and Research Imperatives for Diphenylphosphinic Fluoride in Modern Organic and Materials Science

In recent years, there has been a resurgence of interest in organophosphorus(V) fluorides, including diphenylphosphinic fluoride, driven by their potential in a wide array of applications, from chemical biology to materials science. nih.govdp.tech The unique properties imparted by the fluorine atom and the phosphorus center make these compounds valuable building blocks and functional molecules.

The significance of diphenylphosphinic fluoride and related P(V)-F compounds in organic science is multifaceted. Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its reactivity, stability, and biological activity. lew.ro This has made fluorinated compounds, including those with P-F bonds, highly valuable in the pharmaceutical and agrochemical industries. researchgate.netacs.org Diphenylphosphinic fluoride serves as a key intermediate and building block for synthesizing more complex molecules. researchgate.net Recent advancements have focused on developing more efficient and safer synthetic routes to access these compounds. For example, the deoxyfluorination of diphenylphosphinic acid using sulfone iminium fluoride (SIF) reagents allows for the rapid and high-yield formation of diphenylphosphinic fluoride at room temperature. acs.orgacs.org

Table 1: Optimization of Deoxyfluorination of Diphenylphosphinic Acid acs.org

| Entry | Solvent | Base | Conversion (%) |

|---|---|---|---|

| 1 | MeCN | DBU | 65 |

| 2 | CH₂Cl₂ | DBU | 57 |

| 3 | Toluene | DBU | 45 |

| 4 | THF | DBU | 60 |

| 5 | Acetone | DBU | 58 |

| 6 | MeCN | NEt₃ | 94 |

| 7 | MeCN | DIPEA | 92 |

| 8 | MeCN | 2,6-Lutidine | 85 |

| 9 | MeCN | Proton Sponge | 78 |

Conditions: Diphenylphosphinic acid (0.2 mmol), SIF (0.35 mmol), base (0.35 mmol), solvent (1.0 mL), 22 °C, 60 s. Conversion determined by ¹⁹F NMR.

Another innovative approach involves the visible-light photocatalytic synthesis of diphenylphosphinic fluoride from diphenylphosphine (B32561) oxide, demonstrating the continuous effort to develop milder and more sustainable synthetic methods. rsc.org The field of "click chemistry" has also embraced organophosphorus(V) fluorides, with the development of Phosphorus(V)-Fluoride Exchange (PFEx) reactions, opening new avenues for creating diverse organophosphate compounds with enhanced stability. claremont.eduacs.org

In materials science , the incorporation of phosphorus and fluorine into polymers and other materials can impart desirable properties such as flame retardancy, thermal stability, and unique optical properties. chemicalbook.commt.comresearchgate.net While direct applications of diphenylphosphinic fluoride in large-scale materials are still emerging, its derivatives and related phosphinate structures are being explored. For example, europium(III) diphenylphosphinate (B8688654) has been investigated as a potential nanostructured coordination polymer scintillator, showcasing the potential for phosphinate compounds in advanced materials. researchgate.net The P=O group in diphenylphosphinic fluoride and its derivatives can act as a ligand for metal centers, leading to the formation of coordination polymers and metal-organic frameworks with interesting structural and functional properties. The general stability and reactivity of the P-F bond make it a candidate for surface modification of materials and for the synthesis of specialized polymers. researchgate.net The development of flame-retardant coatings is an area where phosphorus compounds are crucial, and the chemistry of diphenylphosphinic fluoride could offer new approaches. researchgate.net

Table 2: Physical and Chemical Properties of Diphenylphosphinic Fluoride nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FOP |

| Molecular Weight | 220.18 g/mol |

| Exact Mass | 220.04533010 Da |

| IUPAC Name | [fluoro(phenyl)phosphoryl]benzene |

| CAS Number | 1135-98-4 |

| Topological Polar Surface Area | 17.1 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

The ongoing research imperative is to continue exploring novel synthetic methodologies that are efficient, selective, and scalable. nih.gov Understanding the full scope of the reactivity of the P-F bond in molecules like diphenylphosphinic fluoride will unlock their broader potential in catalysis, drug discovery, and the creation of next-generation materials. claremont.edubeilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

1135-98-4 |

|---|---|

Molecular Formula |

C12H10FOP |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

[fluoro(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C12H10FOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

FBHHZEPZBVNZRM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |

Synonyms |

Diphenylfluorophosphine oxide |

Origin of Product |

United States |

Mechanistic Investigations into the Formation and Reactivity of Diphenylphosphinic Fluoride

Elucidation of Deoxyfluorination Reaction Mechanisms

The synthesis of diphenylphosphinic fluoride (B91410) often proceeds via deoxyfluorination reactions, where a hydroxyl group is replaced by a fluorine atom. Mechanistic studies have been crucial in understanding the intricacies of this transformation.

Research has shown that the deoxyfluorination of diphenylphosphinic acid to form diphenylphosphinic fluoride using reagents like trifluorodiethylaminosulfur (DAST) does not proceed through a simple, one-step mechanism. Instead, it involves a two-step pathway with the formation of a key intermediate. The initial step involves the reaction of the phosphinic acid with the fluorinating agent to form a putative phosphinyloxysulfur difluoride intermediate. This intermediate is generally unstable and is not typically isolated.

The second step involves the intramolecular or intermolecular nucleophilic attack of the fluoride ion on the phosphorus center, leading to the displacement of the leaving group and the formation of the P-F bond. The characterization of these intermediates is often challenging due to their transient nature. However, their existence is supported by kinetic data and computational modeling.

Kinetic studies have provided valuable insights into the deoxyfluorination mechanism. The rate of the reaction is often found to be dependent on the concentrations of both the phosphinic acid and the fluorinating agent, suggesting a bimolecular rate-determining step.

Hammett correlation studies have also been employed to probe the electronic effects of substituents on the phenyl rings of the phosphinic acid. By correlating the reaction rates with the Hammett substituent constants (σ), it is possible to determine the nature of the electronic demand at the reaction center in the transition state. A positive ρ value from a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, which would stabilize the buildup of negative charge in the transition state. Conversely, a negative ρ value suggests that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup. These studies help to elucidate the nature of the transition state and support the proposed mechanistic pathways.

Table 1: Hammett Correlation Data for the Deoxyfluorination of Substituted Diphenylphosphinic Acids

| Substituent (X) | Hammett Constant (σ) | Relative Rate (k_rel) |

| p-OCH₃ | -0.27 | 0.45 |

| p-CH₃ | -0.17 | 0.68 |

| H | 0.00 | 1.00 |

| p-Cl | 0.23 | 2.15 |

| p-NO₂ | 0.78 | 15.2 |

Note: The data presented in this table is illustrative and based on typical trends observed in Hammett studies for similar reactions. Actual experimental values may vary.

Mechanisms of Oxidative Coupling and Fluorination Reactions

Diphenylphosphinic fluoride can also be synthesized through oxidative coupling reactions. For example, the reaction of diphenylphosphine (B32561) with an oxidizing agent in the presence of a fluoride source can lead to the formation of the P-F bond. The mechanism of these reactions often involves the initial oxidation of the phosphine (B1218219) to a phosphonium (B103445) species, which is then susceptible to nucleophilic attack by the fluoride ion.

In other fluorination reactions, a variety of fluorinating agents can be used. The choice of the reagent can significantly influence the reaction mechanism. For instance, the use of electrophilic fluorinating agents may proceed through a different pathway compared to nucleophilic fluoride sources.

Nucleophilic Reactivity of Fluoride in Organophosphorus Systems, including P–F Bond Formation

The formation of the P-F bond in diphenylphosphinic fluoride is a classic example of nucleophilic substitution at a phosphorus center. The fluoride ion, despite being a relatively weak nucleophile in protic solvents due to strong solvation, can exhibit enhanced reactivity in aprotic solvents or under specific reaction conditions.

The mechanism of P-F bond formation can be influenced by several factors, including the nature of the leaving group on the phosphorus atom, the solvent, and the presence of any catalysts. In many cases, the reaction proceeds through a trigonal bipyramidal transition state, as predicted by the SN2@P mechanism. The incoming fluoride nucleophile and the departing leaving group occupy the apical positions in this transition state.

Isotopic Exchange Mechanisms, Specifically ¹⁸F/¹⁹F

The isotopic labeling of diphenylphosphinic fluoride with fluorine-18 (B77423) (¹⁸F) is of significant interest for applications in positron emission tomography (PET). The mechanism of the ¹⁸F/¹⁹F isotopic exchange has been investigated to optimize the radiolabeling process.

This exchange reaction is typically achieved by treating diphenylphosphinic fluoride with a source of [¹⁸F]fluoride. The mechanism is believed to proceed via a nucleophilic substitution pathway, where the [¹⁸F]fluoride ion attacks the phosphorus center, leading to the displacement of the non-radioactive ¹⁹F. The efficiency of this exchange can be dependent on factors such as the solvent system, temperature, and the nature of the cation associated with the [¹⁸F]fluoride. For instance, the use of potassium fluoride with a cryptand like Kryptofix 222 can enhance the nucleophilicity of the fluoride ion and facilitate the exchange process.

Exploration of Radical Pathways in P–F Bond Formation

While nucleophilic pathways are the most commonly described mechanisms for the formation of the P-F bond in diphenylphosphinic fluoride, the potential for radical pathways has also been considered. However, there is limited direct evidence in the scientific literature to suggest that a radical mechanism is a major pathway for the synthesis of this specific compound. Radical reactions in organophosphorus chemistry are known, but they typically involve different types of transformations and starting materials. The formation of the P-F bond in diphenylphosphinic fluoride is predominantly explained by ionic, nucleophilic substitution mechanisms. Further research would be needed to definitively establish or rule out the contribution of radical pathways under specific, unconventional reaction conditions.

Anionic Phosphorus Species-Promoted Defluorination Mechanisms

The formation of diphenylphosphinic fluoride can occur through mechanisms involving anionic phosphorus species that promote defluorination. Research in this area has provided insights into the reactive intermediates and pathways involved, particularly in the context of reactions where diphenylphosphinic fluoride is a byproduct.

Detailed mechanistic studies involving the defluorophosphorylation of fluoroalkyl peroxides have suggested a pathway where diphenylphosphinic fluoride is formed through the action of anionic phosphorus species. rsc.org In a control experiment for the synthesis of highly substituted furans, the treatment of a sterically hindered trifluoromethyl chalcone (B49325) with diphenylphosphine oxide resulted in a hydrodefluorinated product, along with diphenylphosphinic fluoride and diphenylphosphinate (B8688654). rsc.org This suggests that an anionic phosphorus species, derived from the diphenylphosphine oxide, promotes the defluorination of the substrate.

The proposed mechanism involves the fluorinative oxidation of the P-H bond of diphenylphosphine oxide. rsc.org In-situ analysis of the reaction mixture by high-resolution electrospray ionization mass spectrometry (ESI-HRMS) detected several oxidized phosphorus-containing species. rsc.org The presence of these species supports the involvement of a complex network of phosphorus compounds in the reaction.

Table 1: Products from the Reaction of Trifluoromethyl Chalcone with Diphenylphosphine Oxide rsc.org

| Product | Yield |

| Hydrodefluorinated Product | 53% |

| Diphenylphosphinic fluoride | 5% |

| Diphenylphosphinate | 4% |

Further evidence for the role of anionic phosphorus species in defluorination comes from studies on the reaction of trifluoromethyl ketones with phosphine oxides. rsc.orgchemrxiv.org These reactions proceed through a phospha-Brook rearrangement, which is initiated by the nucleophilic attack of the phosphine oxide on the carbonyl group, followed by a β-fluoride elimination. rsc.orgchemrxiv.org This cascade provides access to difluoromethyl ketones. By adjusting the reaction conditions, such as the amount of the phosphorus reagent, the extent of defluorination can be controlled to selectively produce monofluoromethyl ketones and even completely defluorinated methyl ketones. rsc.orgchemrxiv.org

Although the primary product in these reactions is not diphenylphosphinic fluoride, the underlying principle of an anionic phosphorus intermediate facilitating the removal of fluoride is a key mechanistic feature. The ability to control the degree of defluorination by modifying the reaction parameters highlights the versatility of these phosphorus-mediated transformations.

Table 2: Influence of Reaction Conditions on the Defluorination of Trifluoromethyl Ketones chemrxiv.org

| Product Type | Diphenylphosphine oxide (equiv.) | Temperature (°C) | Yield |

| Difluoromethyl ketone | 1.2 | Room Temp | High |

| Monofluoromethyl ketone | 2.5 | 130 | 67% |

| Methyl ketone | 4.0 | 160 | 47% |

While direct and extensive mechanistic studies focused solely on the anionic phosphorus species-promoted formation of diphenylphosphinic fluoride are not abundant, these related investigations provide a foundational understanding of the potential pathways. The intermediacy of various oxidized and anionic phosphorus species is a common theme, suggesting a complex reaction environment where diphenylphosphine oxide and its derivatives can act as catalysts or reagents for defluorination.

Computational and Theoretical Studies on Diphenylphosphinic Fluoride and Analogues

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has become a standard method for studying the energetics of chemical reactions, offering a balance between computational cost and accuracy. acs.org It is particularly useful for mapping the potential energy surfaces of reactions involving organophosphorus compounds, identifying transition states, and calculating activation barriers. arxiv.orgmdpi.com

The formation and cleavage of the phosphorus-fluorine (P–F) bond are fundamental processes in the chemistry of phosphinic fluorides. DFT calculations are employed to construct detailed free energy profiles for these reactions. researchgate.netorganic-chemistry.org These profiles map the energy of the system along a reaction coordinate, revealing the energy of reactants, products, transition states, and any intermediates.

In the hydrolysis of analogous organophosphorus compounds, DFT has been used to model the reaction pathways, with results showing that the calculated activation energies can be sensitive to the computational method and the inclusion of solvent effects. acs.org For example, the hydrolysis of phosphoryl fluorides can be modeled to understand the energetics of P-F bond cleavage in an aqueous environment.

Table 1: Illustrative DFT-Calculated Energy Barriers for Nucleophilic Substitution at a Phosphoryl Center (Analogues)

| Reaction Type | Computational Model | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| OH⁻ + R₂P(O)F → R₂P(O)OH + F⁻ | DFT (B3LYP) with PCM solvent model | ~15-20 | Reaction proceeds via a pentacoordinate intermediate. researchgate.netacs.org |

| F⁻ + R₂P(O)F → F⁻ + R₂P(O)F (F/F Exchange) | DFT (M06-2X) in solution | ~18-25 | Features a single-well or shallow double-well potential energy surface. scispace.com |

| Hydrolysis of P-F bond in enzyme mimic | QM/MM Calculations | ~12-17 | Enzyme environment significantly lowers the activation barrier. nih.gov |

Note: The values in this table are representative and derived from studies on various organophosphorus analogues to illustrate the application of DFT.

A significant strength of computational chemistry is its ability to perform comparative analyses of competing reaction pathways. In the context of diphenylphosphinic fluoride (B91410), DFT can be used to compare the energetics of different nucleophilic substitution reactions, such as substitution by a fluoride ion (F/F exchange) versus substitution by a hydroxide (B78521) ion (OH/F substitution). researchgate.net

Studies on analogous cyclic thiophosphoryl compounds have revealed sharp differences in the reaction mechanisms and stereochemical outcomes for fluorides compared to chlorides and bromides. nih.gov While the chlorides and bromides typically react with a clean inversion of stereochemistry, the fluoride analogues often exhibit different behavior. DFT calculations help to elucidate the underlying reasons by comparing the transition state structures and activation energies for the competing pathways. For fluorides, the addition-elimination mechanism is often more complex, potentially involving multiple pentacoordinate intermediates and transition states, leading to different stereochemical possibilities. nih.govcolab.ws

Furthermore, theoretical studies can compare backside versus frontside nucleophilic attack. scispace.com By calculating the energy profiles for both trajectories, researchers can determine the preferred mechanism. For SN2-type reactions at a phosphorus center, a backside attack leading to inversion of configuration is generally favored, but the possibility of frontside mechanisms can be computationally explored. scispace.com Comparative analysis of P-bridged stilbene (B7821643) analogues also demonstrates how subtle changes, like the oxidation state of phosphorus, can dramatically alter the preferred decay pathways of excited states, a testament to the power of comparative computational analysis. acs.orgnih.gov

Electronic Structure Elucidation and Bonding Analysis

To understand the reactivity of diphenylphosphinic fluoride, it is crucial to understand its electronic structure and the nature of its chemical bonds. Computational methods provide deep insights that go beyond simple structural representations.

Natural Bond Orbital (NBO) analysis is a widely used technique to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. ufla.bruni-muenchen.de This method allows for the quantitative analysis of donor-acceptor interactions, which are key to understanding bonding and reactivity. rsc.org

For an organophosphorus compound, NBO analysis can quantify the delocalization of electron density from a filled (donor) orbital, such as an oxygen lone pair (n_O), into an empty (acceptor) orbital, like the antibonding orbital of the P–F bond (σ_P-F). nih.gov The energy associated with these interactions indicates their importance in stabilizing the molecule. For instance, strong n_O → σ_P=O interactions are characteristic of the strong phosphoryl bond. The analysis of interactions involving the P-F bond can help explain its polarity, strength, and susceptibility to nucleophilic attack.

Table 2: Representative Natural Bond Orbital (NBO) Analysis for a P(O)-F Moiety

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) | Interpretation |

|---|---|---|---|

| LP (O) | σ* (P-F) | ~ 2-5 | Weak donation from oxygen lone pair to P-F antibonding orbital, slightly weakening the P-F bond. nih.gov |

| LP (O) | σ* (P-C) | ~ 3-6 | Stabilizing hyperconjugation with phenyl ring substituents. rsc.org |

| LP (F) | σ* (P-O) | ~ 1-3 | Minor donation from fluorine lone pair to P-O antibonding orbital. |

Note: LP denotes a lone pair. The values are illustrative for a generic phosphinic fluoride analogue. The interaction energy E(2) is a measure of the stabilization from the donor-acceptor interaction.

Molecular Dynamics Simulations for Reactive Intermediates

While DFT calculations are excellent for mapping the potential energy surface at 0 Kelvin, Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a chemical system at finite temperatures, including the explicit motion of atoms and the influence of the solvent. mdpi.com This is particularly valuable for studying the behavior of short-lived reactive intermediates. github.io

For reactions at phosphorus centers, pentacoordinate species are often proposed as either transition states or transient intermediates. nih.gov MD simulations, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, can model these species within a realistic enzyme or solvent environment. nih.gov By simulating the trajectory of the system over time, researchers can determine if a particular geometry corresponds to a stable, albeit short-lived, intermediate (a minimum on the free energy surface) or a fleeting transition state (a saddle point). nih.gov

Furthermore, MD simulations are crucial for capturing the dynamic effects of the solvent. acs.org In some cases, implicit solvent models used in DFT calculations may not fully capture strong, specific solute-solvent interactions, such as hydrogen bonding. MD simulations with an explicit solvent shell can reveal how solvent molecules rearrange to stabilize or destabilize a reactive intermediate, providing a more accurate picture of the reaction dynamics in solution. mdpi.comacs.org

Theoretical Insights into Stereochemical Outcomes

One of the most significant applications of computational chemistry in organophosphorus chemistry is the prediction and rationalization of stereochemical outcomes. rsc.orgnumberanalytics.com Reactions at a chiral phosphorus center can proceed with either inversion or retention of configuration, and theoretical studies are key to understanding the factors that control this choice. mdpi.com

Nucleophilic substitution at a tetracoordinate phosphorus center (an S_N2@P reaction) is a classic example. It is widely accepted that many of these reactions proceed with inversion of configuration, analogous to the Walden inversion at carbon. researchgate.netresearchgate.net Computational studies support this, showing a favored pathway where the nucleophile attacks the phosphorus atom from the side opposite to the leaving group, passing through a trigonal bipyramidal transition state. researchgate.net

However, the situation is more complex for phosphinic fluorides and their analogues. nih.gov Experimental and computational studies have shown that while substitutions with chloride or bromide leaving groups often result in clean inversion, the corresponding reaction with a fluoride leaving group can proceed with retention or a mixture of stereoisomers. nih.govcolab.ws DFT calculations can rationalize this by comparing the activation barriers for different mechanistic pathways. For fluorides, an addition-elimination mechanism involving a more stable pentacoordinate intermediate is often competitive. This intermediate can undergo a process called pseudorotation, which scrambles the positions of the substituents before the leaving group departs, leading to a loss of stereospecificity or retention of configuration. colab.ws

DFT calculations have also been successfully applied to predict the thermodynamically most stable stereoisomers of metal complexes containing phosphinate ligands, demonstrating the broad utility of these methods in predicting stereochemistry. acs.orgnih.gov

Advanced Spectroscopic and Structural Characterization of Diphenylphosphinic Fluoride

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Diphenylphosphinic fluoride (B91410). By analyzing the behavior of atomic nuclei—specifically ¹H, ¹³C, ¹⁹F, and ³¹P—in a magnetic field, researchers can map out the connectivity and chemical environment of atoms within the molecule.

¹H, ¹³C, ¹⁹F, and ³¹P NMR Chemical Shift and Spin-Spin Coupling Constant Analysis

The structural analysis of diphenylphosphinic fluoride is greatly informed by data from ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy. Each spectrum provides unique insights into the molecule's electronic and steric environment. The chemical shifts (δ) are reported in parts per million (ppm) and the spin-spin coupling constants (J), which reveal interactions between neighboring nuclei, are given in Hertz (Hz).

In the ¹H NMR spectrum, the protons on the phenyl rings appear as multiplets in the aromatic region, typically between 7.47 and 7.84 ppm. The ¹³C NMR spectrum shows distinct signals for the different carbon atoms in the phenyl groups, with their chemical shifts influenced by their position relative to the phosphorus atom and by coupling to both phosphorus and fluorine. rsc.org

The ³¹P and ¹⁹F NMR spectra are particularly diagnostic for this molecule. The phosphorus nucleus exhibits a doublet in the ³¹P NMR spectrum due to coupling with the adjacent fluorine atom. This one-bond P-F coupling (¹JP-F) is characteristically large, on the order of 1019 Hz. rsc.org Correspondingly, the ¹⁹F NMR spectrum shows a doublet at approximately -75.2 ppm, also resulting from this strong one-bond coupling to the phosphorus atom. rsc.org This mutual splitting pattern unequivocally confirms the direct bond between the phosphorus and fluorine atoms.

Detailed NMR data for Diphenylphosphinic fluoride in a chloroform-d (CDCl₃) solvent are summarized below. rsc.org

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| ¹H | 7.84–7.79 | m | Aromatic Protons |

| ¹H | 7.62–7.58 | m | Aromatic Protons |

| ¹H | 7.52–7.47 | m | Aromatic Protons |

| ¹³C | 133.3 | d, J = 2.3 | Aromatic Carbon |

| ¹³C | 131.5 | dd, J = 11.2, 1.8 | Aromatic Carbon |

| ¹³C | 128.8 | d, J = 14.2 | Aromatic Carbon |

| ¹³C | 128.7 | dd, J = 141, 22.4 | Aromatic Carbon |

| ³¹P | 40.9 | d, ¹JP-F = 1019 | P(O)F |

| ¹⁹F | -75.2 | d, ¹JF-P = 1020 | P(O)F |

d = doublet, dd = doublet of doublets, m = multiplet

Application of ¹⁹F NMR as a Mechanistic Probe

The ¹⁹F nucleus is an exceptional probe for mechanistic studies due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. nih.gov For reactions involving organophosphorus fluoride compounds like diphenylphosphinic fluoride, ¹⁹F NMR can be used to monitor the reaction progress, identify intermediates, and elucidate reaction mechanisms. uvic.ca

For instance, in a substitution reaction where the fluoride is displaced, the disappearance of the characteristic doublet signal of diphenylphosphinic fluoride and the appearance of a new signal corresponding to the fluoride-containing product or the free fluoride ion can be tracked in real-time. This allows for the determination of reaction kinetics. Similarly, the formation of transient intermediates that contain a fluorine atom can be detected, providing direct evidence for a proposed reaction pathway. uvic.ca In studies of catalytic mechanisms, changes in the ¹⁹F chemical shift upon binding of a fluorinated substrate or inhibitor to an active site can provide valuable information about the binding event and the environment within the active site. nih.gov

Mass Spectrometry Techniques for Compound and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of compounds and identifying reaction intermediates.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS)

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. uvic.ca This method is crucial for confirming the elemental composition of a synthesized compound like diphenylphosphinic fluoride. By measuring the mass of the molecular ion with very high accuracy (typically to four or five decimal places), the experimentally determined mass can be compared to the calculated mass for a specific chemical formula.

For diphenylphosphinic fluoride (C₁₂H₁₀FOP), the exact mass of the neutral molecule is 220.0453 g/mol . In positive-ion mode ESI, the compound would typically be observed as the protonated molecule, [M+H]⁺. ESI-HRMS would be used to verify the mass of this ion (calculated m/z 221.0531), thereby confirming that the compound has the correct elemental formula. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers allows for the unambiguous identification of the compound in a complex mixture. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. While many organophosphorus compounds can be analyzed by GC-MS, reactive species like acyl fluorides can present challenges, potentially reacting with the stationary phase of the GC column. uvic.ca

Assuming diphenylphosphinic fluoride is sufficiently volatile and stable under GC conditions, the technique could be used to assess its purity. The gas chromatogram would show a peak at a specific retention time, and the mass spectrometer would record the mass spectrum of the eluting compound. Unlike soft ionization methods, GC-MS typically employs electron ionization (EI), which is a high-energy technique causing extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the compound's identity by comparing it to a library of known spectra.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Catalyst Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, capable of detecting metals and some non-metals at trace and ultra-trace levels. While it is not used to analyze the intact diphenylphosphinic fluoride molecule, it is a critical tool for quality control in its synthesis, particularly if metal catalysts (e.g., palladium, copper, nickel) are used.

After synthesis, it is essential to ensure that the final product is free from catalyst residues, which can be toxic or affect the compound's properties. ICP-MS is used to digest the final compound and quantify the concentration of any residual metals with exceptional sensitivity.

Direct analysis of fluorine itself by ICP-MS is challenging due to its high ionization potential. nih.gov However, modern ICP-MS/MS methods can detect fluorine indirectly. This is often achieved by introducing a modifying agent, such as barium, into the plasma, which reacts with fluorine to form a polyatomic ion (e.g., [BaF]⁺). nih.gov The tandem mass spectrometer can then be set to detect the specific mass of this ion, providing a sensitive and fluorine-specific signal. This approach can be used in hyphenated techniques like HPLC-ICP-MS/MS to track fluorine-containing compounds in complex mixtures.

Vibrational Spectroscopy: Infrared (IR) Studies

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. The absorption of infrared radiation corresponds to the excitation of specific vibrational transitions, which are characteristic of the functional groups present in a molecule. For diphenylphosphinic fluoride, the IR spectrum is expected to be dominated by vibrations associated with the P=O, P-F, and P-C (phenyl) bonds, as well as the vibrations of the phenyl rings themselves.

Key Predicted Vibrational Frequencies for Diphenylphosphinic Fluoride:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretching | 1250 - 1350 | Strong |

| P-F | Stretching | 800 - 950 | Strong |

| P-C (Phenyl) | Stretching | 990 - 1150 | Medium to Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 | Strong |

Note: This is a predictive table based on characteristic vibrational frequencies of related organophosphorus compounds.

The phosphoryl (P=O) stretching vibration is one of the most characteristic and intense bands in the IR spectra of pentavalent phosphorus compounds. Its frequency is sensitive to the nature of the substituents on the phosphorus atom. The high electronegativity of the fluorine atom in diphenylphosphinic fluoride is expected to cause a shift of the P=O stretching frequency to a higher wavenumber compared to diphenylphosphinic acid or its other halogenated analogues.

The P-F stretching vibration is also a strong and characteristic absorption, typically appearing in the 800-950 cm⁻¹ region. The precise position of this band can provide information about the electronic environment of the phosphorus-fluorine bond.

The vibrations of the phenyl groups attached to the phosphorus atom will give rise to a series of bands. These include the C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and the strong C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

X-ray Crystallography of Diphenylphosphinic Fluoride Derivatives and Related Complexes

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of diphenylphosphinic fluoride itself has not been extensively reported, the structures of closely related compounds, such as diphenylphosphinic acid and its metal complexes, provide a strong basis for understanding the likely molecular geometry and packing of the fluoride derivative.

Studies on diphenylphosphinic acid have revealed a tetrahedral geometry around the phosphorus atom. researchgate.net The molecule typically forms hydrogen-bonded dimers in the solid state through the phosphinic acid groups. researchgate.net

Crystallographic Data for Diphenylphosphinic Acid (a related compound):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.474 |

| b (Å) | 6.0506 |

| c (Å) | 15.718 |

| β (°) | 99.93 |

| Volume (ų) | 1074.9 |

| Z | 4 |

Source: ResearchGate researchgate.net Note: This data is for Diphenylphosphinic Acid, not Diphenylphosphinic Fluoride.

In diphenylphosphinic fluoride, it is expected that the phosphorus atom also adopts a distorted tetrahedral geometry, with the two phenyl groups, the oxygen atom, and the fluorine atom as the four substituents. The bond lengths and angles will be influenced by the high electronegativity of the fluorine atom. The P=O bond is expected to be relatively short and strong, while the P-F bond will also have significant ionic character.

Cutting Edge Applications of Diphenylphosphinic Fluoride in Advanced Organic Synthesis and Catalysis

Role as a Versatile Reagent in Organic Transformations

Diphenylphosphinic fluoride (B91410) serves as a powerful reagent in several key organic transformations, primarily due to the reactive nature of its P-F bond. This reactivity allows for the facile introduction of the diphenylphosphinyl group or the fluoride ion into various organic substrates, leading to the synthesis of a wide array of valuable compounds.

Production of Phosphine (B1218219) Oxides and Phosphine Sulfides

Diphenylphosphinic fluoride is a valuable precursor for the synthesis of various phosphine oxides. The fluoride atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of organic moieties to the phosphorus center. For instance, reaction with Grignard reagents or organolithium compounds can yield tertiary phosphine oxides with diverse substitution patterns. This method provides a straightforward route to aryldiphenylphosphine oxides, which are important intermediates in organic synthesis and have applications in materials science. nih.gov

While the direct reaction of diphenylphosphinic fluoride to form phosphine sulfides is less commonly documented, its reactivity suggests a plausible pathway. The principle of nucleophilic substitution at the phosphorus center can be extended to sulfur nucleophiles. Reaction with thiols or their corresponding salts could potentially lead to the formation of phosphinothioates (P=S) or phosphine sulfides through a substitution reaction, displacing the fluoride ion. The success of such reactions would likely depend on the nucleophilicity of the sulfur reagent and the reaction conditions employed.

| Reactant | Product | Reaction Type |

| Grignard Reagent (R-MgX) | Tertiary Phosphine Oxide (R-P(O)Ph₂) | Nucleophilic Substitution |

| Organolithium Reagent (R-Li) | Tertiary Phosphine Oxide (R-P(O)Ph₂) | Nucleophilic Substitution |

| Thiol (R-SH) / Thiolate (R-S⁻) | Phosphinothioate / Phosphine Sulfide | Nucleophilic Substitution (Proposed) |

Deoxyfluorination of Diverse Substrates (e.g., Alcohols, Carboxylic Acids, Phosphates)

One of the most significant applications of diphenylphosphinic fluoride and related phosphinic fluorides is in deoxyfluorination reactions. researchgate.netchemrxiv.orgnih.govchemrxiv.orgnih.govresearchgate.netntu.edu.sgresearchgate.net This transformation involves the replacement of a hydroxyl group in alcohols, carboxylic acids, and even phosphates with a fluorine atom, a conversion of considerable importance in medicinal chemistry and materials science due to the unique properties conferred by fluorine. researchgate.netnih.gov

In the deoxyfluorination of alcohols, diphenylphosphinic fluoride can act as a fluoride source and an activator of the hydroxyl group. The reaction typically proceeds through the formation of a phosphinate ester intermediate, which then undergoes nucleophilic attack by a fluoride ion. This process can be facilitated by the use of a suitable base. chemrxiv.orgnih.govchemrxiv.orgnih.gov The reaction is applicable to primary, secondary, and tertiary alcohols, offering a versatile method for the synthesis of alkyl fluorides. chemrxiv.orgnih.gov

Similarly, carboxylic acids can be converted to their corresponding acyl fluorides using phosphinic fluoride reagents. researchgate.netntu.edu.sgresearchgate.net Acyl fluorides are valuable synthetic intermediates due to their balanced reactivity, being more stable than acyl chlorides but sufficiently reactive for various transformations. The deoxyfluorination of carboxylic acids provides a direct and efficient route to these important compounds. researchgate.netntu.edu.sgresearchgate.net

Furthermore, the concept of deoxyfluorination extends to phosphorus-containing compounds themselves. For example, diphenylphosphinic acid can be efficiently fluorinated to diphenylphosphinic fluoride using various fluorinating agents, highlighting the reversible nature of this transformation and the accessibility of the reagent itself. researchgate.net

| Substrate | Product | Key Transformation |

| Alcohol (R-OH) | Alkyl Fluoride (R-F) | Deoxyfluorination |

| Carboxylic Acid (R-COOH) | Acyl Fluoride (R-COF) | Deoxyfluorination |

| Diphenylphosphinic Acid (Ph₂P(O)OH) | Diphenylphosphinic Fluoride (Ph₂P(O)F) | Fluorination |

Precursor for Functional Ligands in Transition Metal Catalysis

The utility of diphenylphosphinic fluoride extends beyond its role as a reagent to its application as a precursor for the synthesis of functional ligands for transition metal catalysis. The phosphorus atom in diphenylphosphinic fluoride can be incorporated into more complex molecular frameworks to create ligands with specific steric and electronic properties, which are crucial for controlling the activity and selectivity of metal catalysts.

Development of Chiral Phosphine Bidentate Ligands for Asymmetric Synthesis

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they are used to induce enantioselectivity in a wide range of chemical reactions. chemrxiv.orgresearchgate.netntu.edu.sgresearchgate.nettcichemicals.comresearchgate.net While the direct conversion of diphenylphosphinic fluoride into chiral bidentate ligands is not extensively detailed, its role as a P(V) precursor suggests a potential synthetic route. The synthesis of P-chiral phosphine ligands often involves the stereoselective manipulation of phosphorus centers. tcichemicals.comresearchgate.net Phosphine oxides, which can be derived from phosphinic fluorides, are common intermediates in the synthesis of chiral phosphines. researchgate.netthe-innovation.org

A general strategy could involve the nucleophilic substitution of the fluoride in diphenylphosphinic fluoride with a chiral auxiliary, followed by reduction of the phosphinyl group to a phosphine. Alternatively, the diphenylphosphinyl moiety could be attached to a chiral backbone, and subsequent chemical modifications could lead to the formation of a bidentate ligand. The development of such synthetic routes would provide access to novel chiral ligands for applications in asymmetric synthesis. researchgate.netntu.edu.sgresearchgate.netchemrxiv.org

Application of Fluorophosphine-Based Nickel(0) Complexes as Pre-catalysts in Coupling Reactions

Recent research has highlighted the use of diphenylphosphinic fluoride in the synthesis of novel and highly stable fluorophosphine-based nickel(0) complexes. tcichemicals.comcardiff.ac.uknih.gov These complexes have shown significant promise as pre-catalysts in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. cardiff.ac.uknih.gov

A notable example is the synthesis of a bench-stable Ni(0) complex, [Ni(PFPh₂)₄], which can be prepared from a Ni(II) precursor in a one-pot reaction involving an in-situ reduction and fluorination. cardiff.ac.uk This complex, stabilized by fluorophosphine ligands derived from diphenylphosphinic fluoride, exhibits remarkable stability in air and moisture, a significant advantage over many conventional Ni(0) pre-catalysts. tcichemicals.comcardiff.ac.uknih.gov The application of these fluorophosphine-based nickel complexes in coupling reactions has demonstrated high catalytic activity and versatility, often outperforming traditional nickel catalysts. cardiff.ac.uknih.gov This underscores the potential of diphenylphosphinic fluoride as a key building block for the development of advanced and practical catalytic systems.

Integration into Phosphorus Fluoride Exchange (PFEx) Click Chemistry

Click chemistry has revolutionized the way chemists approach the synthesis of complex molecules by providing a set of reliable, high-yield reactions that are modular and wide in scope. A recent addition to the click chemistry toolbox is Phosphorus Fluoride Exchange (PFEx) chemistry. researchgate.netcardiff.ac.ukescholarship.orgchemrxiv.org This methodology utilizes the exchange reaction between a P-F bond and a nucleophile, such as an alcohol or an amine, to form stable P-O or P-N linkages. researchgate.netcardiff.ac.ukescholarship.orgchemrxiv.org

Given its P-F bond, diphenylphosphinic fluoride is a prime candidate for integration into PFEx click chemistry. The diphenylphosphinyl group could serve as a connective hub, allowing for the rapid and efficient linking of molecular fragments. The reactivity of the P-F bond in diphenylphosphinic fluoride towards nucleophiles aligns well with the principles of PFEx. This approach could be utilized for the synthesis of complex molecules, including polymers and biomolecules, by leveraging the robust and orthogonal nature of click chemistry. escholarship.orgchemrxiv.org The development of PFEx reactions involving diphenylphosphinic fluoride and its derivatives would further expand the synthetic utility of this versatile compound.

Catalytic Coupling Reactions through P(V)-F Loaded Hubs

A significant advancement in connective chemistry has been the development of Phosphorus Fluoride Exchange (PFEx) reactions, a new click-reaction technology. mdpi.comresearchgate.net This methodology utilizes phosphorus(V)-fluoride compounds, such as diphenylphosphinic fluoride, as central "hubs" for reliably coupling with a variety of nucleophiles. nih.gov Inspired by the phosphate (B84403) connectors found in nature, PFEx facilitates the efficient formation of stable phosphorus-oxygen (P(V)-O) and phosphorus-nitrogen (P(V)-N) bonds by reacting P(V)-F hubs with aryl alcohols, alkyl alcohols, and amines. mdpi.comnih.gov

| Feature | Description | References |

|---|---|---|

| Reaction Type | Click Chemistry; Nucleophilic Substitution | mdpi.comresearchgate.net |

| Core Reagent | P(V)-F Loaded Hubs (e.g., Diphenylphosphinic fluoride) | nih.gov |

| Nucleophiles | Aryl alcohols, alkyl alcohols, amines | mdpi.comnih.gov |

| Bonds Formed | Stable P(V)-O and P(V)-N linkages | mdpi.comresearchgate.net |

| Catalysis | Lewis amine bases (e.g., TBD) significantly enhance reaction rates | mdpi.comnih.gov |

Selective and Serial Exchange Reactions in Multidimensional Systems

The utility of P(V)-F hubs extends beyond simple coupling reactions. When substrates containing multiple P-F bonds are used, chemists can achieve selective and serial exchange reactions. mdpi.comnih.gov This selectivity is accomplished through the judicious choice of catalyst, allowing for controlled, stepwise functionalization. mdpi.com This capability enables the deliberate installation of different molecular fragments along the axes of the tetrahedral phosphorus center, providing a powerful strategy for generating three-dimensional molecular diversity. mdpi.comnih.gov

This approach allows for modular, multi-step "click" reactions to be performed in series. For instance, the unique reactivity window of PFEx allows it to be combined orthogonally with other click reactions, such as Sulfur Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com This serial and selective methodology facilitates the rapid assembly of complex, multidimensional molecules from simpler building blocks, making PFEx a valuable addition to the synthetic chemist's toolbox. mdpi.com

Building Blocks for Positron Emission Tomography (PET) Tracers

The development of novel radiotracers is central to advancing Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.govnih.gov Fluorine-18 (B77423) is the most widely used radionuclide for PET due to its ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes, low positron energy for high-resolution images, and well-established production methods. nih.govu-tokyo.ac.jpmanchester.ac.uk

The introduction of the [¹⁸F] isotope into molecules of interest is a critical step in tracer development. nih.gov Conventional methods for creating C-¹⁸F bonds often involve nucleophilic substitution reactions, where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. nih.govnih.gov This process typically requires anhydrous conditions, as the cyclotron-produced [¹⁸F]fluoride is highly hydrated and its reactivity is diminished in water. nih.govnih.gov Standard procedures involve trapping the aqueous [¹⁸F]fluoride on an anion-exchange resin, eluting it with a base and a cryptand like Kryptofix K₂₂₂, and then performing azeotropic drying to remove water before the labeling reaction. mdpi.comnih.gov

The chemistry of P(V)-F exchange, analogous to the well-established SuFEx reaction, presents a promising strategy for ¹⁸F-labeling. researchgate.net The ability of P(V)-F hubs to react efficiently with nucleophiles under catalytic conditions suggests their potential use in late-stage radiofluorination. A precursor molecule functionalized with diphenylphosphinic chloride, for example, could potentially be converted into an [¹⁸F]-labeled diphenylphosphinic fluoride tracer via isotopic exchange or nucleophilic substitution with activated [¹⁸F]fluoride. This would create a stable P-¹⁸F bond, incorporating the PET isotope into a versatile molecular hub ready for subsequent conjugation to a biological targeting vector.

A critical requirement for any PET tracer is high stability in vivo. researchgate.net For ¹⁸F-labeled probes, this means the carbon-fluorine or heteroatom-fluorine bond must remain intact after administration to prevent the release of free [¹⁸F]fluoride. researchgate.net Defluorination is a significant issue, as free [¹⁸F]fluoride is readily taken up by bone tissue, leading to a high background signal that can obscure the targeted imaging region. researchgate.netspringernature.com

Therefore, the pharmacokinetic profile of a probe derived from diphenylphosphinic fluoride would be heavily dependent on the stability of the P-¹⁸F bond under physiological conditions. The clearance rate of the tracer from the blood and non-target tissues is another crucial factor. researchgate.net An ideal tracer exhibits rapid clearance, resulting in a high target-to-background signal ratio. researchgate.net Probes based on aryltrifluoroborates, for example, have been shown to clear rapidly to the bladder as stable salts without detectable leaching of free fluoride to the bone. springernature.com Any PET tracer developed from a diphenylphosphinic fluoride core would need to exhibit similar stability and favorable pharmacokinetic properties to be considered viable for clinical applications.

Utility as Mechanistic Probes in Enzymatic Reactions

Fluorinated molecules serve as powerful tools for elucidating enzyme mechanisms. researchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow fluorinated substrate analogues to act as inhibitors or mechanistic probes. nih.govnih.gov The ¹⁹F nucleus is also NMR-active, allowing researchers to directly observe the fate of the fluorinated molecule within an enzyme's active site. nih.govnih.gov

Phosphinic acids, the hydrolysis products of phosphinic fluorides, are known to act as transition-state analogues for enzymes that process phosphate esters, such as phosphatases and kinases. Given this, diphenylphosphinic fluoride can be considered a potential precursor for such inhibitors. Furthermore, fluoride itself is a well-known inhibitor of several enzymes, including enolase and acid phosphatase, often acting in concert with magnesium and phosphate to form a stable inhibitory complex in the active site. nih.govntu.edu.tw Metal fluoride complexes (e.g., AlFₓ, BeFₓ) are widely used to mimic the transition state of phosphoryl transfer reactions, providing valuable structural insights into catalytic mechanisms. manchester.ac.ukbiorxiv.org The reactivity of the P-F bond in diphenylphosphinic fluoride makes it a candidate for studies targeting phosphoryl-transfer enzymes, where it could potentially react with an active site residue to form a stable covalent adduct or act as a sensitive probe for the enzymatic environment.

Contribution to Carbon-Fluorine Bond Activation and Functionalization Studies

The activation and functionalization of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to the C-F bond's high dissociation energy, making it the strongest single bond to carbon. baranlab.orgmdpi.com Overcoming this hurdle is of great interest for synthesizing novel fluorinated molecules and for the degradation of persistent perfluorinated compounds (PFAS). baranlab.orgthe-innovation.org Research in this area often focuses on transition metal catalysis, frustrated Lewis pairs, or photocatalysis to cleave this inert bond under manageable conditions. springernature.commdpi.comresearchgate.net

While diphenylphosphinic fluoride is primarily utilized for the reactivity of its P-F bond, the phenyl rings of the molecule itself contain multiple C-H bonds and, in fluorinated analogues, C-F bonds. As such, the compound can be viewed within the broader context of C-F bond activation research. The aryl C-F bonds on a fluorinated version of diphenylphosphinic fluoride would present the same formidable challenge to cleavage as those on other fluoroaromatics. mdpi.com Studies on such a molecule could provide insights into how the electron-withdrawing phosphinic fluoride group influences the reactivity of adjacent C-F bonds. Developing methods to selectively functionalize these C-F bonds would open new pathways to more complex and highly functionalized organophosphorus compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diphenyl phosphinic fluoride, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Diphenyl phosphinic fluoride is typically synthesized via nucleophilic substitution reactions between diphenyl phosphinic chloride and fluoride sources (e.g., KF or AgF) in anhydrous solvents like acetonitrile. Key analytical techniques include:

- NMR spectroscopy (³¹P, ¹⁹F) to confirm substitution and structural integrity.

- Mass spectrometry (MS) for molecular weight validation.

- FT-IR spectroscopy to identify P-F stretching vibrations (~800–850 cm⁻¹).

- Elemental analysis to verify stoichiometry .

Q. How can researchers assess the hydrolytic stability of diphenyl phosphinic fluoride under varying pH conditions?

- Methodological Answer : Hydrolytic stability is evaluated by incubating the compound in buffered solutions (pH 2–12) at controlled temperatures (e.g., 25–55°C). Reaction progress is monitored via:

- Conductivity measurements to detect fluoride ion release.

- HPLC or GC-MS to quantify degradation products.

- Kinetic modeling to derive rate constants and activation energies .

Advanced Research Questions

Q. How do electronic effects of substituents on phosphorus influence the reaction kinetics of diphenyl phosphinic fluoride in nucleophilic substitution reactions?

- Methodological Answer : Substituent effects are analyzed using Hammett (ρ) and Brønsted (β) correlations. For example:

- In pyridinolysis reactions, electron-withdrawing groups (e.g., -CN) on phosphorus increase electrophilicity, accelerating reaction rates.

- Dual-phase Brønsted plots (e.g., concave upward curves) suggest a shift from concerted (Sₙ2(P)) to stepwise mechanisms for stronger nucleophiles. Computational tools like NBO analysis validate charge distribution trends .

Q. What mechanistic insights can be gained from deuterium isotope effects in the pyridinolysis of diphenyl phosphinic fluoride?

- Methodological Answer : Deuterated pyridine (C₅D₅N) is used to probe secondary kinetic isotope effects (SKIEs). A ω < 1 (inverse isotope effect) indicates:

- A transition state with increased bond order at the nucleophilic nitrogen.

- Limited proton transfer during the rate-determining step, supporting a concerted mechanism .

Q. How do adsorption properties of diphenyl phosphinic fluoride on metal oxides (e.g., zirconia) influence its reactivity in heterogeneous catalysis?

| Compound | Solvent | Adsorption (µmol/g) |

|---|---|---|

| Diphenyl phosphinic acid | Methanol | 12.3 |

| Diphenyl phosphinic acid | Water | 18.9 |

- Higher adsorption in water correlates with lower solubility, suggesting surface interactions via P=O groups. These properties guide catalyst design for phosphorylation reactions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported rate constants for diphenyl phosphinic fluoride across studies?

- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or nucleophile concentration. To resolve:

- Replicate experiments under standardized conditions (e.g., 35.0°C in acetonitrile).

- Use Arrhenius plots to compare activation parameters (ΔH‡, ΔS‡).

- Apply multivariate regression to isolate electronic vs. steric effects .

Q. What computational strategies validate the dual-phase Brønsted plots observed in pyridinolysis mechanisms?

- Methodological Answer :

- DFT calculations model transition states to confirm charge redistribution.

- Marcus theory assesses the contribution of solvent reorganization energy to biphasic behavior.

- Compare computed vs. experimental ρ(pnuc) values to identify outliers .

Application-Oriented Questions

Q. How can diphenyl phosphinic fluoride derivatives be engineered for selective peroxynitrite (ONOO⁻) detection in biological systems?

- Methodological Answer : Derivatives like DIC-NP (a fluorescent probe) use diphenyl phosphinic chloride as a reaction site. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.